![molecular formula C14H12FN3O3 B5845915 N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea CAS No. 706766-42-9](/img/structure/B5845915.png)
N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea
Overview
Description
N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea, also known as FNPU, is a chemical compound that has been studied extensively in scientific research due to its potential as a therapeutic agent. FNPU belongs to the class of urea derivatives, which have been found to have various biological activities. In
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea is not fully understood. However, it has been suggested that N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and proliferation of cancer cells and fungi.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and development. N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, it also has some limitations. N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea is insoluble in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea. One area of research is to investigate its potential as a therapeutic agent for other diseases, such as bacterial infections and inflammatory diseases. Another area of research is to develop more effective formulations of N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea and its potential side effects. Overall, N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea can be synthesized through a multistep process that involves the reaction of 3-fluoro-4-methylaniline with potassium carbonate in dimethylformamide, followed by the reaction of the resulting intermediate with 3-nitrophenyl isocyanate in dichloromethane. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to have anticancer, antifungal, and antitumor activities. N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(3-nitrophenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c1-9-5-6-11(8-13(9)15)17-14(19)16-10-3-2-4-12(7-10)18(20)21/h2-8H,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIPSEBALZZPPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227855 | |
Record name | N-(3-Fluoro-4-methylphenyl)-N′-(3-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
706766-42-9 | |
Record name | N-(3-Fluoro-4-methylphenyl)-N′-(3-nitrophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706766-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Fluoro-4-methylphenyl)-N′-(3-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.